molecular formula C13H14F3NO4 B1450023 (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 1846630-71-4

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Cat. No. B1450023
CAS RN: 1846630-71-4
M. Wt: 305.25 g/mol
InChI Key: HGRWZNXUNKVNMS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, or Bz-FPA, is a synthetic molecule with a wide range of applications in scientific research. It has been used to study various biochemical and physiological effects, and has been found to have potential for use in medical treatments.

Scientific Research Applications

Carbon Capture Technologies

Amino acid salt solutions, including those with carboxylic and fluorinated groups, are considered promising for carbon capture due to their environmental friendliness, low evaporation, and degradation rates. Their applications in capturing CO2 from the atmosphere or industrial emissions could be crucial in combating climate change (Zhang et al., 2018).

Biological Activity

Carboxylic acids derived from plants, similar in structure to (4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, show a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These properties are crucial for the development of new medications and treatments for various diseases (Godlewska-Żyłkiewicz et al., 2020).

Environmental Persistence and Bioaccumulation

Fluorinated compounds, particularly perfluorinated carboxylates, have raised environmental concerns due to their persistence and bioaccumulation potential. Research into these properties is essential for understanding the environmental impact of fluorinated organic chemicals and for developing strategies to mitigate their presence in ecosystems (Conder et al., 2008).

Synthetic Applications

The use of fluorinated and carboxylated amino acids in organic synthesis, including their incorporation into peptides and other bioactive molecules, highlights the synthetic utility of such compounds. They are key in developing pharmaceuticals and studying protein functions and structures (Kiss et al., 2018).

properties

IUPAC Name

(4S)-5,5,5-trifluoro-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4/c14-13(15,16)10(6-7-11(18)19)17-12(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRWZNXUNKVNMS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-{[(benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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